Welcome to the BenchChem Online Store!
molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No. B159567
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06320053B1

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 127.5 g, 1.3 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to a yield of >95% based on NP. This intermediate product shows a strong infrared band at 1770cm−1 indicating a carbonylchloride group. 13C-NNR (TMS/nitromethane-d3): δ=130.2 (CH-5), 135.3 (CH-3), 143.7 (C-2), 151.4 (CCl-6), 151.5 (CH-4), 164.1 (C═O) ppm. The mass is added to a mixture of 4-fluoroaniline (166.4 g 1.5 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 80° C. over a period of 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 100° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (1.0% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
166.4 g
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Two
Quantity
752 g
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
A5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
127.5 g
Type
reactant
Reaction Step Eight
Quantity
231 g
Type
reactant
Reaction Step Nine
[Compound]
Name
13C-NNR
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13](Cl)(Cl)Cl)[N:8]=1.C1C(C(/C=C/C2C=CC(F)=CC=2Cl)=[O:24])=CC=C(F)C=1.[F:36][C:37]1[CH:43]=[CH:42][C:40]([NH2:41])=[CH:39][CH:38]=1.C(N(CC)CC)C.Cl>C1(C)C=CC=CC=1>[F:36][C:37]1[CH:43]=[CH:42][C:40]([NH:41][C:13]([C:9]2[N:8]=[C:7]([Cl:6])[CH:12]=[CH:11][CH:10]=2)=[O:24])=[CH:39][CH:38]=1

Inputs

Step One
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
166.4 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
202 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
752 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Four
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
A5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
127.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
231 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
Step Ten
Name
13C-NNR
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)F)Cl)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for three hours at 135° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
consisting of a mixture of intermediate IVa1 and Va1 with R1
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated to temperatures between 80 and 100° C.
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=CC=C(C=C1)NC(=O)C1=CC=CC(=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.